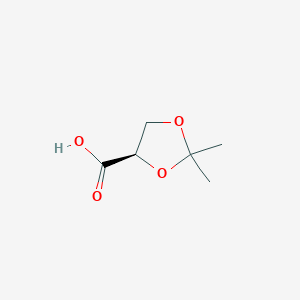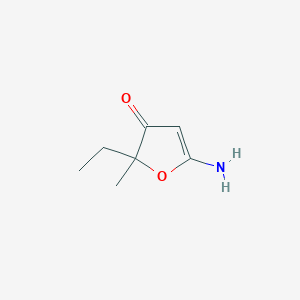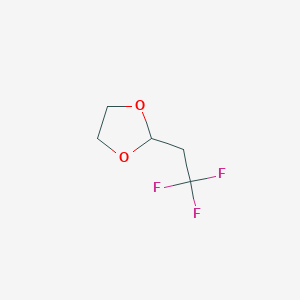
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFD or trifluoroethyl dioxolane and has a molecular formula of C5H5F3O2. In
Wirkmechanismus
The mechanism of action of TFD is not fully understood, but it is known to interact with various biomolecules such as proteins, nucleic acids, and lipids. TFD has been shown to induce conformational changes in proteins, which can affect their activity and function. TFD has also been shown to interact with DNA, leading to changes in its structure and stability.
Biochemische Und Physiologische Effekte
TFD has been shown to have both biochemical and physiological effects. In vitro studies have shown that TFD can inhibit the growth of cancer cells and induce apoptosis. TFD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, TFD has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
TFD has several advantages for use in lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, TFD has some limitations, such as its low solubility in water and some organic solvents. It also has a relatively short half-life in vivo, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on TFD. One area of interest is its potential use in the development of new materials such as polymers and coatings. TFD could also be further studied for its potential use in lithium-ion batteries and other energy storage systems. Additionally, TFD could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Conclusion:
In conclusion, 2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields such as organic synthesis, materials science, and medicine. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Synthesemethoden
The synthesis of TFD involves the reaction of 2,2,2-trifluoroethanol with 1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces TFD as a colorless liquid with a boiling point of 75-77°C and a density of 1.331 g/mL.
Wissenschaftliche Forschungsanwendungen
TFD has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent, reagent, and building block in organic synthesis. TFD has also been used in the development of new materials such as polymers, resins, and coatings. Additionally, TFD has been studied for its potential use in lithium-ion batteries, as it has been shown to improve the performance and stability of the batteries.
Eigenschaften
CAS-Nummer |
117971-08-1 |
|---|---|
Produktname |
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane |
Molekularformel |
C5H7F3O2 |
Molekulargewicht |
156.1 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
InChI-Schlüssel |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
Kanonische SMILES |
C1COC(O1)CC(F)(F)F |
Synonyme |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



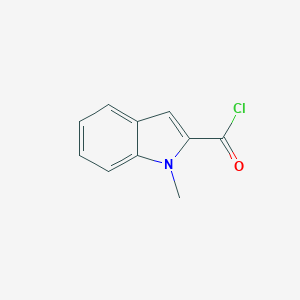
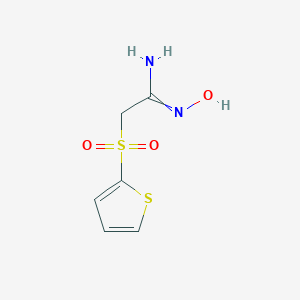
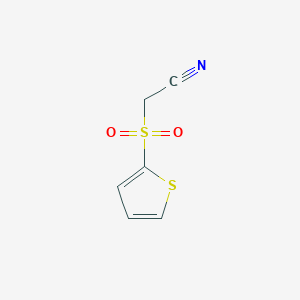
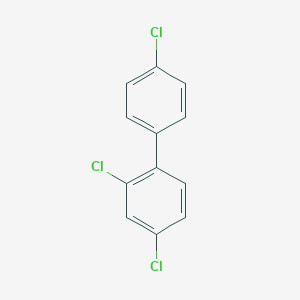
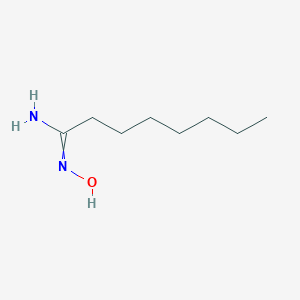

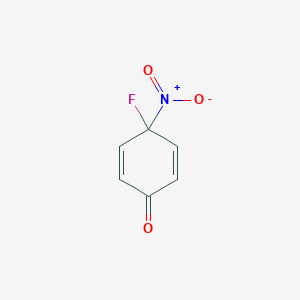
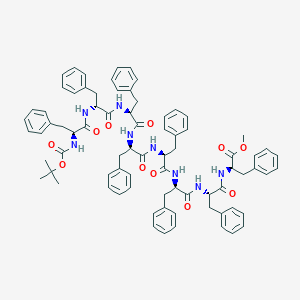
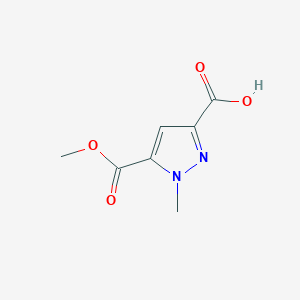
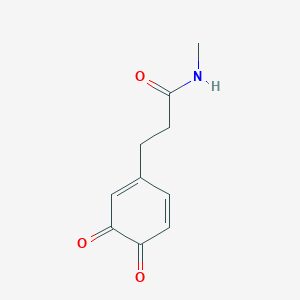
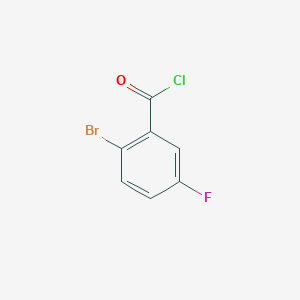
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
